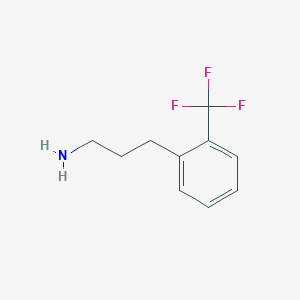

3-(2-Trifluoromethyl-phenyl)-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5,7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPUPCPWDIRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Trifluoromethylated Organic Compounds

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely utilized strategy in modern drug design and materials science. hovione.comrsc.org This is due to the unique and potent effects the -CF3 group imparts on a parent molecule's physicochemical and biological properties. hovione.commdpi.com Compared to its hydrocarbon analogue, the methyl (-CH3) group, the trifluoromethyl group possesses a significantly higher electronegativity, leading to a strong electron-withdrawing effect that can alter the electronic properties of aromatic rings. mdpi.commdpi.com

Key properties conferred by the trifluoromethyl group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes. This often leads to an increased half-life of compounds containing this moiety. mdpi.com

Increased Lipophilicity : The -CF3 group is more lipophilic (fat-soluble) than a hydrogen atom, which can improve a molecule's ability to cross biological membranes. mdpi.com

Modulation of Binding Affinity : The strong electron-withdrawing nature of the -CF3 group can influence hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing binding affinity and selectivity. mdpi.com

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to fine-tune a molecule's steric and electronic profile. mdpi.com

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Reference |

|---|---|---|---|

| Electronegativity | Lower | Significantly Higher | mdpi.com |

| Electronic Effect | Electron-donating (weak) | Strongly Electron-withdrawing | mdpi.com |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic oxidation | mdpi.com |

| Steric Size (van der Waals radius) | Smaller | Larger | mdpi.com |

Significance Within Phenylpropylamine Chemical Space

The compound 3-(2-Trifluoromethyl-phenyl)-propylamine belongs to the broader class of organic molecules known as phenylpropylamines. drugbank.com This structural class is characterized by a phenyl group attached to a three-carbon (propyl) chain which terminates in an amine group. drugbank.com The phenylpropylamine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active and therapeutically relevant compounds, particularly those targeting the central nervous system. drugbank.comnih.gov

Phenylpropylamines and the closely related phenethylamines are recognized for their ability to interact with various neurochemical systems. nih.govnih.govbiomolther.org Their structural similarity to endogenous monoamine neurotransmitters allows them to serve as templates for designing compounds that can modulate the activity of receptors and transporters in the brain. nih.gov

Within chemical research, phenylpropylamines are significant for several reasons:

Synthetic Intermediates : They serve as versatile building blocks for the synthesis of more complex molecules and pharmaceutical agents. drugbank.com

Scaffolds for Drug Discovery : The basic phenylpropylamine structure can be systematically modified at the phenyl ring, the propyl chain, or the amine group to explore structure-activity relationships (SAR). nih.govmdpi.com This allows researchers to optimize compounds for specific biological targets.

Foundation for Bioactive Molecules : Many well-known compounds are based on this framework, highlighting its importance in generating molecules with significant physiological effects. researchgate.net

The specific structure of this compound, which combines the phenylpropylamine backbone with a trifluoromethyl substituent, represents a targeted modification within this chemical space, likely intended to explore novel biological activities or enhance existing properties. ontosight.ai

| Compound Name | Structural Class | Notability | Reference |

|---|---|---|---|

| Amphetamine | Phenylpropylamine derivative | Central nervous system stimulant | wikipedia.org |

| Phenylpropanolamine | Phenylpropylamine | Formerly used as a decongestant and appetite suppressant | wikipedia.orgresearchgate.net |

| Fluoxetine | Trifluoromethyl-phenoxy-phenylpropylamine derivative | Antidepressant (SSRI) | wikipedia.org |

| Atomoxetine | Phenoxy-phenylpropylamine derivative | Used for the treatment of ADHD | drugbank.com |

In Vitro and Cellular Investigations of Biological Activities of 3 2 Trifluoromethyl Phenyl Propylamine and Its Analogues

Assessment of In Vitro Biological Activities in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct interaction between a compound and its molecular target, devoid of cellular membranes and metabolic processes. While specific data from cell-free assays for 3-(2-trifluoromethyl-phenyl)-propylamine is not extensively detailed in the available literature, this methodology is crucial for elucidating fundamental biochemical activity. Such systems are instrumental in quantitative assessments of enzyme kinetics or receptor binding, forming the basis for more complex cellular studies. For instance, cell-free protein synthesis systems can be utilized to produce target proteins for subsequent binding or inhibition assays.

Target Identification and Mechanistic Studies at the Cellular Level

Analogues bearing the trifluoromethylphenyl group have been identified as potent inhibitors of various enzymes.

Cholinesterases: A series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cholinergic neurotransmission. Several of these analogues demonstrated moderate inhibition of both enzymes, with IC50 values in the micromolar range. Notably, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a potent inhibitor of both cholinesterases nih.gov.

Monoamine Oxidase B (MAO-B): Certain 3-phenylcoumarin derivatives containing a trifluoromethylphenyl group have been investigated as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters.

Dopamine-β-hydroxylase: In broader studies of enzyme inhibition, related structures have also shown activity. For example, some 3-substituted adenines have been found to inhibit dopamine-beta-hydroxylase nih.gov.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) by N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues

| Compound | Target Enzyme | IC50 (μmol.L-1) |

|---|---|---|

| Analogue 1 | AChE | 18.2 - 196.6 |

| Analogue 1 | BuChE | 9.2 - 196.2 |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) | AChE & BuChE | Identified as the best inhibitor |

Note: The IC50 values are presented as a range for the series of tested analogues as specific values for each were not enumerated in the source.

The trifluoromethylphenyl moiety is a key feature in ligands designed for specific receptor interactions. A significant area of investigation has been the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function.

N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been synthesized and evaluated for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor ion channel. Several of these compounds exhibit high affinity, with Ki values in the low nanomolar range, making them promising candidates for the development of PET radioligands for imaging NMDA receptors nih.govresearchgate.net. The binding affinity is influenced by the substitution pattern on the N-aryl side of the molecule, indicating complex interactions within the binding pocket nih.gov. For example, replacing a 3-iodo substituent with a 3-trifluoromethyl substituent was found to nearly double the binding affinity at the PCP site nih.gov.

Table 2: Binding Affinity of N'-3-(Trifluoromethyl)phenyl Guanidine Derivatives at the NMDA Receptor PCP Site

| Compound | Description | Binding Affinity (Ki, nM) |

|---|---|---|

| 13 | 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine | 13.0 |

| 19 | N-(3-methoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)guanidine derivative | Low nanomolar |

| 20 | N-(4-methoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)guanidine derivative | Low nanomolar |

| 36 | N-aryl-N'-methylguanidine derivative | 14.2 |

While direct evidence for the modulation of biofilm formation by this compound or its close analogues is limited in the provided research, compounds containing the trifluoromethylphenyl group have been studied for their impact on significant cellular pathways, particularly in the context of cancer.

For example, N-(4-chloro-3-(trifluoromethyl)phenyl) substituted thieno-pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) mdpi.com. VEGFR3 is a key component in the lymphangiogenesis signaling pathway, which is implicated in tumor metastasis. Inhibition of this receptor can disrupt downstream signaling cascades, potentially leading to anti-cancer effects. These findings suggest that trifluoromethylphenyl-containing compounds can modulate complex cellular processes, although specific studies on apoptosis induction or biofilm formation for the primary compound of interest require further investigation.

Structure-Activity Relationship (SAR) Correlations from Biological Data

The relationship between the chemical structure of this compound analogues and their biological activity has been a subject of detailed investigation.

NMDA Receptor Ligands: For the N'-3-(trifluoromethyl)phenyl guanidine derivatives, SAR studies revealed that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group is essential for high binding affinity at the PCP site nih.gov. Cyclized, rigid analogues showed a significant loss of affinity. The position of the trifluoromethyl group is also critical; for instance, a 3-trifluoromethyl substituent generally confers higher affinity than a 4-trifluoromethyl or 6-trifluoromethyl group nih.gov.

VEGFR3 Inhibitors: In the case of thieno-pyrimidine derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed mdpi.com. These studies highlighted that the 4-chloro-3-(trifluoromethyl)phenyl group engages in crucial hydrophobic interactions with amino acid residues (Phe929, Ala983, and Leu1044) in the target's binding pocket, which is a key determinant of the compound's inhibitory activity mdpi.com.

General Observations: Across different studies, the inclusion of a trifluoromethylphenyl group often enhances biological activity. In the development of YC-1 analogues, derivatives with electron-withdrawing groups like (trifluoromethyl)phenyl demonstrated higher inhibitory activity compared to those with electron-donating groups nih.gov. This is often attributed to the electronic properties and lipophilicity conferred by the trifluoromethyl group, which can improve target engagement and pharmacokinetic properties.

Computational Chemistry and Advanced in Silico Methodologies Applied to 3 2 Trifluoromethyl Phenyl Propylamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which various chemical properties can be derived. For a molecule like 3-(2-Trifluoromethyl-phenyl)-propylamine, with its flexible side chain and the potent electron-withdrawing trifluoromethyl group, these calculations are invaluable for characterizing its reactivity and potential interactions.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the structural and electronic properties of organic molecules. academie-sciences.frnih.gov DFT methods are computationally efficient yet accurate, making them suitable for systems as large as drug-like molecules. academie-sciences.fr Applications of DFT to systems analogous to this compound involve the calculation of optimized molecular geometries, vibrational frequencies for comparison with experimental infrared spectra, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

| Parameter | Description | Typical Calculated Value/Finding |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths and angles are determined, showing the influence of the CF3 group on the phenyl ring geometry. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered by the presence of electron-withdrawing groups like -CF3. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered by the -CF3 group, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Modulated by substituents; provides insights into molecular stability and electronic transitions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic reactions. | Reveals electron-rich regions (e.g., the amine group) and electron-poor regions (e.g., around the -CF3 group). nih.gov |

The flexibility of the propylamine (B44156) side chain in this compound allows it to adopt numerous conformations. Understanding the relative energies of these conformers is crucial, as the biologically active conformation that binds to a protein target is often one of the low-energy stable states.

Molecular Docking and Dynamics Simulations for Target Interactions

To understand how this compound might exert a biological effect, it is essential to study its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary in silico tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the 3D structure of the ligand, in this case, this compound, into the binding site of a target protein and evaluating the goodness of fit using a scoring function. nih.gov This method is instrumental in identifying potential biological targets and generating hypotheses about the mechanism of action. nih.gov

The trifluoromethyl group is known to enhance lipophilicity, which can facilitate the crossing of biological membranes and contribute to hydrophobic interactions within a protein's binding pocket. Docking studies can reveal how this group, along with the phenyl ring and the basic amine, engages with amino acid residues in the active site. These interactions can include hydrogen bonds (typically involving the amine group), hydrophobic contacts, and electrostatic interactions. nih.gov

| Protein Target Class | Potential Role of Ligand | Key Predicted Interactions |

|---|---|---|

| Neurotransmitter Transporters (e.g., NET, SERT) | Inhibitor | The protonated amine forms ionic bonds with acidic residues (e.g., Asp); the phenyl ring engages in π-π stacking with aromatic residues (e.g., Phe, Tyr). |

| NMDA Receptors | Channel Blocker/Modulator | The trifluoromethyl group enhances binding affinity through hydrophobic or specific halogen-bonding interactions. nih.govnih.gov |

| Enzymes (e.g., DNA Gyrase, MAO) | Inhibitor | The ligand occupies the active site, blocking substrate access. Interactions are highly specific to the enzyme's topology. mui.ac.irmdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Agonist/Antagonist | Binding within the transmembrane domain, with interactions involving key residues that stabilize active or inactive receptor states. |

While docking provides a static snapshot of the ligand-protein interaction, it is crucial for characterizing the specific binding mode. Analysis of the top-ranked docking poses reveals the precise intermolecular interactions, such as hydrogen bonds, salt bridges, hydrophobic interactions, and π-π stacking, that anchor the ligand in the binding site. nih.gov

The binding affinity, which quantifies the strength of the interaction, is estimated by the docking program's scoring function. These scores provide a relative ranking of different ligands or different binding poses of the same ligand. For derivatives of this compound, computational studies aim to correlate these calculated affinities with experimentally determined values (e.g., Ki or IC50), which helps validate the docking protocol. nih.govmui.ac.ir The trifluoromethyl group often plays a significant role in enhancing binding affinity by engaging in favorable hydrophobic or electrostatic interactions within the receptor's binding pocket. mui.ac.ir

Cheminformatics and Predictive Modeling for Derivative Design

Cheminformatics combines computational methods with chemical information to support drug discovery and design. Starting with a lead compound like this compound, these techniques are used to design and evaluate new derivatives with potentially improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

A key approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. A 3D-QSAR study, for instance, correlates the biological activity of a set of aligned molecules with their 3D physicochemical properties (e.g., steric and electrostatic fields). mdpi.com Once a statistically robust QSAR model is built, it can be used to predict the activity of novel, not-yet-synthesized derivatives. This predictive power allows for the in silico screening of large virtual libraries of compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com This process significantly reduces the time and resources required in the search for optimized molecules. nih.govnih.gov

| Step | Description | Computational Tools/Methods |

|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives by systematically modifying the lead structure (e.g., changing substituents on the phenyl ring or alkyl chain). | Automated chemical enumeration software. |

| 2. Descriptor Calculation | For each molecule in the library, calculate a set of numerical descriptors that encode its structural and physicochemical properties. | Molecular modeling software (for 2D/3D descriptors). |

| 3. Model Building (QSAR) | Use a training set of molecules with known activities to build a statistical model that relates the descriptors to biological activity. | Machine learning algorithms (e.g., partial least squares, random forest, support vector machines). |

| 4. Virtual Screening | Apply the predictive model to the virtual library to estimate the activity of each new derivative. | The validated QSAR model. |

| 5. Prioritization | Rank the virtual hits based on predicted potency, selectivity, and other desirable properties (e.g., predicted ADMET profiles). nih.gov | Multi-parameter optimization algorithms. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For systems related to this compound, QSAR models have been instrumental in elucidating the key structural features that determine SERT inhibition.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles are derived from broader studies on phenoxyphenylpropylamines and other SERT inhibitors. nih.govdoi.orgresearchgate.net These studies consistently highlight the importance of specific physicochemical and structural properties for potent SERT inhibition.

Key Findings from QSAR Studies on Related SERT Inhibitors:

Pharmacophoric Features: A common pharmacophore for SERT inhibitors has been identified, which includes a positive ionizable group, one or more aromatic rings, and hydrophobic centers. researchgate.net this compound fits this model well, with its protonable primary amine and the trifluoromethyl-substituted phenyl ring.

Steric and Electrostatic Fields: 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have demonstrated that both steric bulk and electrostatic potential are critical for the activity of SERT inhibitors. researchgate.netmdpi.commdpi.com The size and position of substituents on the phenyl ring, such as the trifluoromethyl group, significantly influence these fields and, consequently, the binding affinity.

Molecular Descriptors: A variety of molecular descriptors are employed in these QSAR models to quantify different aspects of the molecular structure. These can range from simple 2D descriptors to more complex 3D descriptors.

| Topological | Connectivity indices | These descriptors encode information about the branching and connectivity of the atoms in the molecule. |

QSAR models, once validated, serve as powerful predictive tools. nih.gov They allow for the virtual assessment of the potential activity of newly designed analogs of this compound before their chemical synthesis, thereby saving significant time and resources. researchgate.net

Virtual Screening and Library Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, the serotonin (B10506) transporter. acs.orgnih.gov This approach is particularly valuable when a high-resolution crystal structure of the target protein is available or a reliable homology model can be constructed. nih.gov For SERT, which for a long time lacked a high-resolution structure, both ligand-based and structure-based virtual screening approaches have been employed. nih.govnih.gov

Ligand-Based Virtual Screening:

This method utilizes the knowledge of known active compounds, such as this compound, to identify other molecules with similar properties. Common techniques include:

2D Similarity Searching: This involves comparing the 2D chemical structure of compounds in a database to a known active molecule.

3D Pharmacophore Modeling: A 3D pharmacophore model is an ensemble of steric and electronic features that are necessary for optimal molecular interactions with a specific target. nih.gov For SERT inhibitors, a typical pharmacophore includes a positive ionizable feature, a hydrophobic region, and one or two aromatic rings. acs.org Libraries of compounds can then be screened to find molecules that match this pharmacophore. biorxiv.org

Structure-Based Virtual Screening:

With the advent of reliable homology models of SERT, based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), structure-based virtual screening has become a powerful tool. nih.govacs.org The general workflow is as follows:

Table 2: A Typical Workflow for Structure-Based Virtual Screening of SERT Inhibitors

| Step | Description |

|---|---|

| 1. Target Preparation | A 3D model of the human serotonin transporter (hSERT) is prepared. This often involves homology modeling. |

| 2. Binding Site Identification | The putative binding site for inhibitors within the transporter is identified. |

| 3. Compound Library Preparation | Large databases of commercially available or proprietary compounds are prepared for screening. |

| 4. Molecular Docking | The compounds from the library are computationally "docked" into the identified binding site of SERT. nih.gov |

| 5. Scoring and Ranking | A scoring function is used to estimate the binding affinity of each compound. The compounds are then ranked based on their scores. |

| 6. Hit Selection and Experimental Validation | The top-ranked compounds are selected for experimental testing to confirm their activity as SERT inhibitors. |

Through these virtual screening campaigns, researchers have been successful in identifying novel scaffolds for SERT inhibitors. acs.orgnih.gov These efforts, which often begin with known inhibitors like this compound as reference compounds, are crucial for the discovery of new chemical entities with potentially improved therapeutic profiles.

Applications and Translational Potential of 3 2 Trifluoromethyl Phenyl Propylamine in Pre Clinical Medicinal Chemistry

Development as a Chemical Probe for Biological Systems

Currently, there is no publicly available research that describes the development or use of 3-(2-trifluoromethyl-phenyl)-propylamine as a chemical probe. Chemical probes are essential tools for elucidating the function of biological targets. The development of a compound into a chemical probe requires extensive characterization of its selectivity, potency, and mechanism of action against a specific biological target. The absence of such studies for this compound indicates that its potential in this area remains unexplored.

Utility as a Synthetic Intermediate in Drug Discovery

The utility of this compound as a synthetic intermediate in drug discovery is not explicitly documented in scientific patents or peer-reviewed articles. However, the closely related positional isomer, 3-(3-trifluoromethylphenyl)propanal, serves as a key intermediate in the synthesis of the calcimimetic drug Cinacalcet (B1662232). nih.govgoogle.com This suggests that propylamine (B44156) derivatives with a trifluoromethyl-phenyl scaffold are valuable building blocks in the pharmaceutical industry. It is plausible that this compound could be employed in the synthesis of novel compounds where the ortho-substitution pattern is desired for specific structure-activity relationships.

The general synthetic utility of trifluoromethyl-phenyl containing molecules is well-established in the creation of a diverse range of therapeutic agents. mdpi.comnih.gov These scaffolds are integral to the development of drugs targeting various biological pathways.

Contribution to the Design of Fluorinated Drug Scaffolds

The specific contribution of this compound to the design of fluorinated drug scaffolds has not been detailed in the available literature. The design of fluorinated scaffolds is a significant area of research in medicinal chemistry, as the introduction of fluorine can lead to improved drug candidates. mdpi.com The trifluoromethyl group, in particular, is a key component in many approved drugs due to its ability to influence a molecule's electronic properties and metabolic stability.

While the specific compound is not highlighted, the general importance of the trifluoromethyl-phenyl motif is widely recognized in the development of novel pharmaceuticals.

Q & A

Q. What are the critical physicochemical properties of 3-(2-Trifluoromethyl-phenyl)-propylamine, and how do they influence experimental design?

Answer: Key properties include:

- LogP (2.25) : Indicates moderate lipophilicity, suggesting preferential solubility in organic solvents for extraction/purification .

- Polar Surface Area (PSA: 35.25 Ų) : Impacts permeability in biological assays and interactions with polar matrices .

- Boiling point (264.3±20.0°C) : Requires high-temperature reactions or vacuum distillation for isolation .

- Refractive index (1.504) : Useful for purity assessment via refractometry .

Methodological Note : Optimize solvent systems (e.g., ethanol/water mixtures) based on LogP for recrystallization. Use thermogravimetric analysis (TGA) to assess thermal stability during synthesis .

Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?

Answer: Common routes include:

- Azo coupling and salt formation : Utilize chromium sulfate and amine precursors under nitration/diazotization conditions (e.g., 25–60°C, acidic pH) .

- Postpolymerization modification : Graft onto polymer brushes (e.g., poly(glycidyl methacrylate)) via nucleophilic amine-epoxide reactions in THF at room temperature .

Optimization Strategies :

Advanced Research Questions

Q. How can X-ray photoelectron spectroscopy (XPS) combined with C-60 cluster ion sputtering resolve spatial distribution challenges in polymer-modified this compound?

Answer:

- Technique : XPS depth-profiling with C-60 sputtering enables layer-by-layer analysis of amine distribution in polymer brushes.

- Key Findings :

- Small molecules (e.g., propylamine) diffuse homogeneously within brushes, except for surface enrichment (~5 nm depth) .

- Large molecules (e.g., proteins) remain surface-localized due to steric hindrance .

Methodological Insight : Use 5–10 keV C-60 ions for sputtering to minimize damage. Calibrate sputtering rates using reference polymer films .

Q. How do structural modifications of this compound affect its bioactivity, particularly in histamine H2 receptor antagonism?

Answer:

- Structural Insights :

- Substitution at the phenoxy group (e.g., piperidinomethyl or morpholinomethyl) enhances receptor affinity by improving hydrophobic interactions .

- Trifluoromethyl groups increase metabolic stability and blood-brain barrier penetration .

Experimental Design : - Conduct competitive radioligand binding assays using [3H]-tiotidine in HEK293 cells expressing H2 receptors.

- Compare IC50 values of derivatives (e.g., 3-(3-piperidinomethylphenoxy)propylamine vs. unmodified compound) .

Q. What enzymatic assays are suitable for studying transferase activity involving this compound derivatives?

Answer:

- Enzyme Systems :

- Spermidine synthase (EC 2.5.1.16) : Catalyzes propylamine transfer from S-adenosyl derivatives to polyamines (e.g., spermidine → spermine) .

- Archaeal homologs (e.g., Sulfolobus solfataricus): Broader substrate specificity for modified amines .

Assay Protocol : - Use HPLC to quantify S-methyl-5′-thioadenosine (byproduct) at 254 nm.

- Optimize pH (7.5–8.5) and temperature (70°C for thermophilic enzymes) .

Q. How can researchers address discrepancies in spectroscopic data during characterization of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.